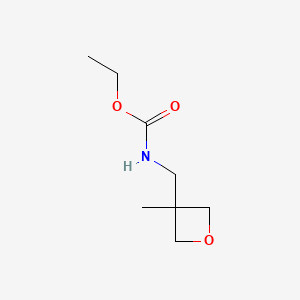
(R)-(-)-Ketoprofen-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(-)-Ketoprofen-13C,d3 is a labeled form of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. This compound is specifically designed for use in scientific research, particularly in studies involving pharmacokinetics and metabolic pathways. The labeling with carbon-13 and deuterium allows for precise tracking and analysis using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Ketoprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the ketoprofen molecule. This can be achieved through various synthetic routes, including:
Starting from labeled precursors: Using carbon-13 and deuterium-labeled benzene or other aromatic compounds as starting materials.
Catalytic hydrogenation: Introducing deuterium atoms through catalytic hydrogenation using deuterium gas.
Isotope exchange reactions: Employing isotope exchange reactions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of ®-(-)-Ketoprofen-13C,d3 typically involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: Utilizing batch reactors for controlled synthesis and monitoring of reaction parameters.
Purification techniques: Employing advanced purification techniques such as chromatography to isolate the labeled compound.
化学反应分析
Types of Reactions
®-(-)-Ketoprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: Conversion to ketoprofen metabolites through enzymatic oxidation.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Substitution reactions involving the aromatic ring.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of ketoprofen, which are useful for studying the drug’s metabolic pathways and pharmacokinetics.
科学研究应用
®-(-)-Ketoprofen-13C,d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of ketoprofen in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of ketoprofen.
Drug Interaction Studies: Analyzing interactions between ketoprofen and other drugs or compounds.
Biological Studies: Exploring the biological effects and mechanisms of action of ketoprofen in various biological systems.
Industrial Applications: Used in the development and testing of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of ®-(-)-Ketoprofen-13C,d3 is similar to that of ketoprofen. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, ketoprofen reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.
相似化合物的比较
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A widely used NSAID with a longer half-life compared to ketoprofen.
Diclofenac: An NSAID with potent anti-inflammatory effects.
Uniqueness
®-(-)-Ketoprofen-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable for studies involving pharmacokinetics, metabolic pathways, and drug interactions, providing insights that are not easily obtainable with non-labeled compounds.
属性
IUPAC Name |
(2R)-2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-YIHCAOEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)
![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)


